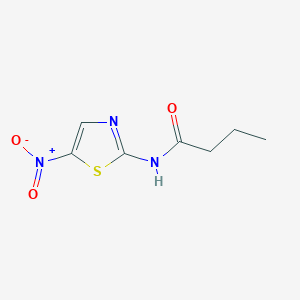

N-(5-Nitro-thiazol-2-yl)-butyramide

Übersicht

Beschreibung

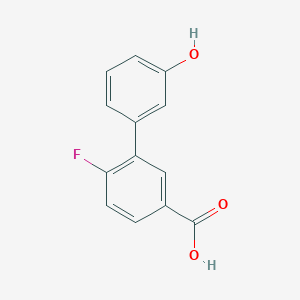

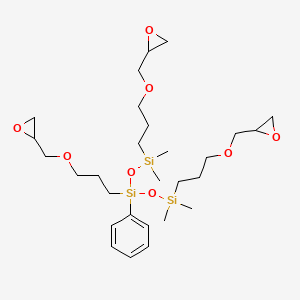

N-(5-Nitro-thiazol-2-yl)-butyramide (NBTB) is an organic compound used in a variety of scientific research applications. It is a colorless solid that is insoluble in water and has a melting point of approximately 170°C. NBTB is used as a reagent in synthetic organic chemistry and as a probe for measuring biochemical and physiological effects. It has also been used in various laboratory experiments such as protein purification and enzyme assays.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Thiazole derivatives, including N-(5-nitro-1,3-thiazol-2-yl)butanamide, have been studied for their potential as antimicrobial agents. These compounds have shown activity against various bacterial strains such as Staphylococcus aureus, E. coli, P. aeruginosa, and S. typhi . The nitro group and the thiazole ring contribute to the compound’s ability to interfere with bacterial cell wall synthesis or protein function, making it a candidate for developing new antibiotics.

Antitumor and Cytotoxic Activity

The thiazole nucleus is a common feature in many cytotoxic agents. Research has indicated that thiazole derivatives can exhibit antitumor activity, potentially acting through various mechanisms such as inhibition of cell proliferation, induction of apoptosis, or interference with cell cycle progression . N-(5-nitro-1,3-thiazol-2-yl)butanamide may be explored for its efficacy in cancer treatment, leveraging its structural features to target malignant cells.

Anti-inflammatory Activity

Compounds with a thiazole core have been associated with anti-inflammatory properties. They may work by modulating the production of inflammatory cytokines or by inhibiting enzymes involved in the inflammatory process . N-(5-nitro-1,3-thiazol-2-yl)butanamide could be part of therapeutic strategies aimed at treating chronic inflammatory diseases.

Antioxidant Properties

Thiazoles are also investigated for their antioxidant capabilities, which are crucial in protecting cells from oxidative stress-induced damage. This property is particularly relevant in the context of neurodegenerative diseases, where oxidative stress plays a significant role in disease progression . N-(5-nitro-1,3-thiazol-2-yl)butanamide might contribute to the development of neuroprotective drugs.

Analgesic Effects

The analgesic effects of thiazole derivatives are attributed to their interaction with pain receptors or inflammatory mediators. These compounds could offer an alternative to traditional pain relief medications, possibly with fewer side effects . N-(5-nitro-1,3-thiazol-2-yl)butanamide’s potential as an analgesic agent warrants further exploration.

Antiviral Potential

Thiazole compounds have shown promise as antiviral agents, with some derivatives being effective against HIV. The mechanism may involve inhibition of viral replication or interference with virus-cell binding . Given the ongoing need for new antiviral drugs, N-(5-nitro-1,3-thiazol-2-yl)butanamide could be a valuable addition to the antiviral drug arsenal.

Neuroprotective Effects

Neuroprotection is a critical aspect of managing neurodegenerative conditions. Thiazole derivatives have been noted for their neuroprotective effects, possibly through antioxidant activity or modulation of neurotransmitter systems . N-(5-nitro-1,3-thiazol-2-yl)butanamide may help in developing treatments for diseases like Alzheimer’s and Parkinson’s.

Diuretic Activity

Some thiazole derivatives have been identified to possess diuretic properties, which can be beneficial in conditions like hypertension and edema. These compounds increase the excretion of sodium and water from the body, thereby reducing fluid overload . N-(5-nitro-1,3-thiazol-2-yl)butanamide’s diuretic potential could be harnessed for therapeutic use in cardiovascular diseases.

Wirkmechanismus

Target of Action

Similar compounds have been known to target proteins like aldose reductase and glycogen synthase kinase 3 (GSK3) . These proteins play crucial roles in various biological processes, including glucose metabolism and cell signaling.

Mode of Action

For instance, if it targets GSK3, it may inhibit the kinase activity of this protein, leading to alterations in downstream signaling pathways .

Biochemical Pathways

If it targets proteins like aldose reductase and gsk3, it could potentially impact pathways related to glucose metabolism, inflammation, and cell growth .

Result of Action

Similar compounds have been shown to have effects such as growth inhibition of certain cancer cells .

Eigenschaften

IUPAC Name |

N-(5-nitro-1,3-thiazol-2-yl)butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O3S/c1-2-3-5(11)9-7-8-4-6(14-7)10(12)13/h4H,2-3H2,1H3,(H,8,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFGXQBZUGLBRNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=NC=C(S1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70314520 | |

| Record name | STK296811 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70314520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-nitro-1,3-thiazol-2-yl)butanamide | |

CAS RN |

14645-50-2 | |

| Record name | NSC284700 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=284700 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | STK296811 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70314520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![11,12-Bis[N-methyl-1H-benzimidazolium-3-methylene]-9,10-dihydro-9,10-ethanoanthracene bis(trifluoromethanesulfonate)](/img/structure/B6356943.png)

![[Dimethylbis(cyclopentadienyl)silyl]zirconium dichloride; 98%](/img/structure/B6356947.png)